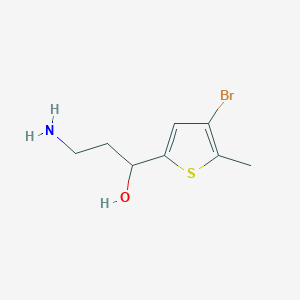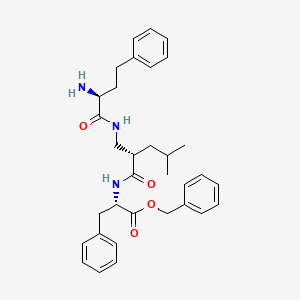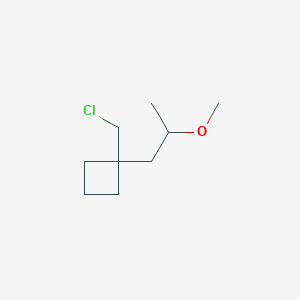
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane: is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with chloromethyl and 2-methoxypropyl groups. This can be done using appropriate alkylating agents under controlled conditions.
Grignard Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 2-methoxypropyl group, making it less complex.
1-(2-Methoxypropyl)cyclobutane: Lacks the chloromethyl group, affecting its reactivity.
1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane is unique due to the presence of both chloromethyl and 2-methoxypropyl groups, which provide a combination of reactivity and functional versatility not found in simpler analogs.
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(2-methoxypropyl)cyclobutane |
InChI |
InChI=1S/C9H17ClO/c1-8(11-2)6-9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |
Clave InChI |
VVLSEPOGTMERNB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CCC1)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)

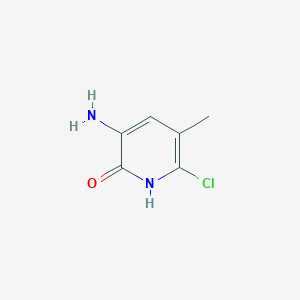

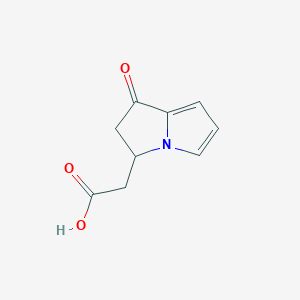
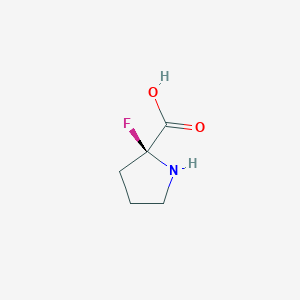
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
